Apoptosis Induction and Cell Growth Inhibition: Quantitative Head-to-Head Comparison
C2 dihydroceramide (erythro isomer) demonstrated zero detectable apoptosis induction or cell growth inhibition compared with C2 ceramide across multiple cancer cell lines, establishing its definitive utility as an inactive negative control. The threo isomers of C2 dihydroceramide retained partial activity, demonstrating stereochemical specificity that must be controlled for [1]. In HT-29 and HCT-116 human colon cancer cells, C2 ceramide inhibited growth and induced death in a concentration- and time-dependent manner, whereas C2 dihydroceramide produced no measurable effect [2].
| Evidence Dimension | Apoptosis induction and cell growth inhibition activity |
|---|---|
| Target Compound Data | Erythro isomer: totally inactive (no apoptosis, no growth inhibition); Threo isomers: active |
| Comparator Or Baseline | C2 ceramide: active in both apoptosis induction and cell growth inhibition across all four stereoisomers with modest potency differences |
| Quantified Difference | Qualitative difference: active (C2 ceramide) vs. completely inactive (erythro-C2 dihydroceramide) |
| Conditions | Synthesized stereoisomers tested in cell-based apoptosis and growth inhibition assays; HT-29 and HCT-116 human colon cancer cells |
Why This Matters
The complete absence of apoptosis/growth inhibition activity distinguishes erythro-C2 dihydroceramide as the only stereochemically validated negative control for ceramide-mediated cell death studies.
- [1] Bielawska A, Crane HM, Liotta D, Obeid LM, Hannun YA. Selectivity of ceramide-mediated biology. Lack of activity of erythro-dihydroceramide. J Biol Chem. 1993;268(35):26226-26232. View Source
- [2] Ahn EH, Schroeder JJ. Induction of apoptosis by sphingosine, sphinganine, and C2-ceramide in human colon cancer cells, but not by C2-dihydroceramide. Anticancer Res. 2010;30(8):2987-2994. View Source
